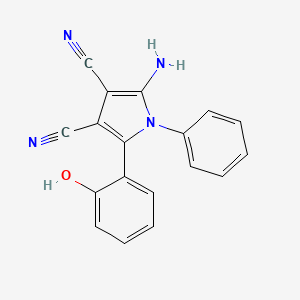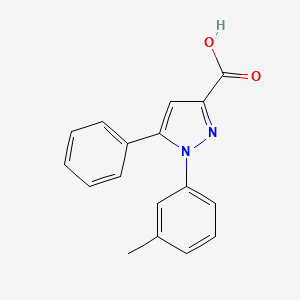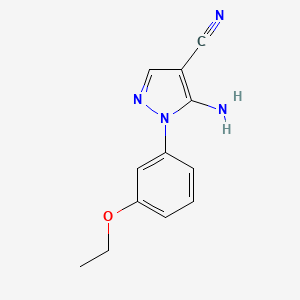
5-Amino-1-(3-ethoxyphenyl)-1h-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction involving aromatic aldehydes, malonitrile, and phenylhydrazine. This method is efficient and can be carried out in green media such as water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of green solvents and catalyst-free conditions makes this method environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
作用机制
The mechanism of action of 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme by binding to its active site, thereby preventing the conversion of urea to ammonia . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori.
相似化合物的比较
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar in structure but with different substituents on the phenyl ring.
5-Amino-1,2,4-thiadiazole derivatives: These compounds share the amino and nitrile functional groups but have a different heterocyclic core.
Uniqueness
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit urease and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
650629-04-2 |
|---|---|
分子式 |
C12H12N4O |
分子量 |
228.25 g/mol |
IUPAC 名称 |
5-amino-1-(3-ethoxyphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-2-17-11-5-3-4-10(6-11)16-12(14)9(7-13)8-15-16/h3-6,8H,2,14H2,1H3 |
InChI 键 |
DISXNWFQSGABAF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



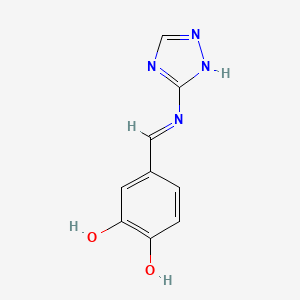
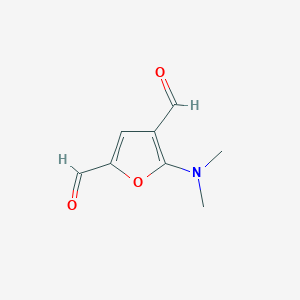
![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
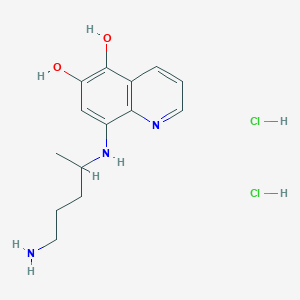
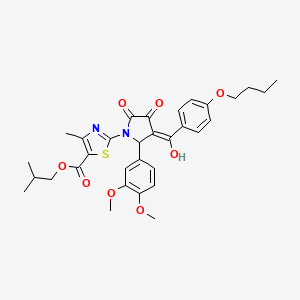
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

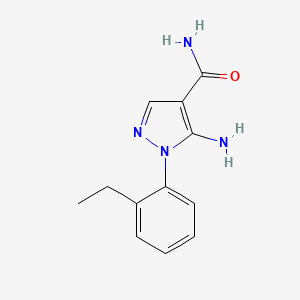

![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)

